Methyl 1-Allylcyclopropanecarboxylate Methyl 1-Allylcyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 106434-82-6
VCID: VC20744707
InChI: InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3
SMILES: COC(=O)C1(CC1)CC=C
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Methyl 1-Allylcyclopropanecarboxylate

CAS No.: 106434-82-6

Cat. No.: VC20744707

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-Allylcyclopropanecarboxylate - 106434-82-6

Specification

CAS No. 106434-82-6
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name methyl 1-prop-2-enylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3
Standard InChI Key AJYOGWLOEUBATE-UHFFFAOYSA-N
SMILES COC(=O)C1(CC1)CC=C
Canonical SMILES COC(=O)C1(CC1)CC=C

Introduction

Methyl 1-Allylcyclopropanecarboxylate is an organic compound belonging to the class of cyclopropane derivatives. It is characterized by a strained three-membered ring structure, which imparts unique chemical reactivity. This compound is used as a building block in organic synthesis to create more complex molecules and has potential applications in drug discovery and the synthesis of specialty chemicals.

Synthesis Methods

The synthesis of Methyl 1-Allylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes. A common method is the reaction of allyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds through the formation of a cyclopropane ring via a carbene intermediate.

Synthesis MethodReagentsCatalystConditions
CyclopropanationAllyl bromide, diazomethaneCopper(I) chloridePresence of catalyst, controlled temperature

Chemical Reactions and Applications

Methyl 1-Allylcyclopropanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in organic synthesis and drug discovery.

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4_4) and chromium trioxide (CrO3_3). Oxidation can yield carboxylic acids or ketones.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4) can convert the ester group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups using nucleophiles like amines or thiols under basic conditions.

Reaction TypeReagentsProducts
OxidationKMnO4_4, CrO3_3Carboxylic acids, ketones
ReductionLiAlH4_4, NaBH4_4Alcohols
SubstitutionAmines, thiolsVarious functionalized compounds

Biological and Medicinal Applications

While specific biological activities of Methyl 1-Allylcyclopropanecarboxylate are not extensively documented, its derivatives may have potential as bioactive agents in drug discovery. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Industrial Production and Future Directions

Industrial production of Methyl 1-Allylcyclopropanecarboxylate may involve large-scale cyclopropanation reactions using continuous flow reactors to enhance efficiency and yield. Purification techniques such as distillation or chromatography are employed to ensure high purity. Future research directions include exploring its pharmacological properties and applications in specialty chemicals synthesis.

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